![molecular formula C16H20N2O6S B1235813 [3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)
[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine
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Overview
Description
[3-(3,4-methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine is a dipeptide consisting of a modified L-proline residue attached to L-alanine via a peptide linkage. It is a dipeptide and a member of benzodioxoles. It contains a L-alanino group.
Scientific Research Applications
Preparation and Resolution
The compound has been studied for its preparation and enantiomeric resolution. Yamada, Fujii, and Shioiri (1962) detailed the preparation of D- and L-forms of 3-(3,4-methylenedioxyphenyl)-alanine via chemical or biological resolution of N-acetyl-3-(3,4-methylenedioxyphenyl)-DL-alanine. They employed fractional recrystallization and Takadiastase-mediated hydrolysis for producing these enantiomers in good yield (Yamada, Fujii, & Shioiri, 1962).
Analytical Method Development
A chemometrics-assisted spectrophotometric method was developed by Damiani et al. (2005) for the simultaneous determination of levodopa and carbidopa, where levodopa shares a similar structure with 3-(3,4-methylenedioxyphenyl)-alanine. This method showcases the application in analytical chemistry and pharmaceutical analysis (Damiani et al., 2005).
Derivative Synthesis
Davis et al. (1980) synthesized derivatives of 3-amino-3,4-dihydro-1-hydroxycarbostyril, which is structurally related to 3-(3,4-methylenedioxyphenyl)-alanine. Their work involves exploring the chemical synthesis of similar compounds, providing insights into derivative synthesis and modification (Davis et al., 1980).
Enantiomeric Separation
Lou et al. (1992) researched the enantiomeric separation of phenylalanine, DOPA, and related intermediates using supercritical fluid chromatography. This study highlights the relevance of such compounds in chromatographic techniques and their separation for research and analytical purposes (Lou et al., 1992).
Melanin Chemistry
Swan and Waggott (1970) worked on the quantitative assessment of different types of units present in dopa-melanin, involving compounds like 3,4-dihydroxyphenyl[carboxy-14C]alanine. This research contributes to understanding the role of such compounds in melanin chemistry and related biological processes (Swan & Waggott, 1970).
properties
Molecular Formula |
C16H20N2O6S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-(1,3-benzodioxol-5-yl)-1-hydroxy-5-(sulfanylmethyl)pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O6S/c1-8(16(20)21)17-15(19)11-5-10(12(6-25)18(11)22)9-2-3-13-14(4-9)24-7-23-13/h2-4,8,10-12,22,25H,5-7H2,1H3,(H,17,19)(H,20,21)/t8-,10?,11-,12?/m0/s1 |
InChI Key |
LNRYWMBIOOXPID-MLHUMARHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CC(C(N1O)CS)C2=CC3=C(C=C2)OCO3 |
SMILES |
CC(C(=O)O)NC(=O)C1CC(C(N1O)CS)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CC(C(N1O)CS)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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